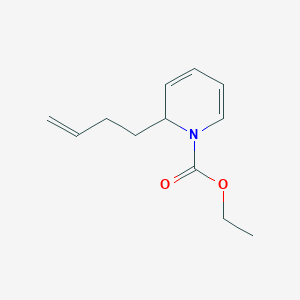![molecular formula C16H38B2I2Si2 B14340824 {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) CAS No. 97975-92-3](/img/structure/B14340824.png)
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) is a chemical compound that features a unique structure with boron, iodine, and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) typically involves the reaction of tert-butyl(iodo)borane with ethane-1,1-diylbis(trimethylsilane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The boron atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as halides or amines can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted boron compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis to create complex molecules.
Materials Science: It can be used in the development of new materials with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) exerts its effects involves the interaction of its boron and iodine atoms with other molecules. The boron atoms can act as Lewis acids, accepting electron pairs from nucleophiles, while the iodine atoms can participate in substitution reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) include:
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane): A closely related compound with similar structural features.
1,2-Bis(tert-butylimino)ethane: Another compound with tert-butyl groups and a similar ethane backbone.
Eigenschaften
CAS-Nummer |
97975-92-3 |
|---|---|
Molekularformel |
C16H38B2I2Si2 |
Molekulargewicht |
562.1 g/mol |
IUPAC-Name |
[2,2-bis[tert-butyl(iodo)boranyl]-1-trimethylsilylethyl]-trimethylsilane |
InChI |
InChI=1S/C16H38B2I2Si2/c1-15(2,3)17(19)13(18(20)16(4,5)6)14(21(7,8)9)22(10,11)12/h13-14H,1-12H3 |
InChI-Schlüssel |
CFTZJKZSTYFEBT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(B(C(C)(C)C)I)C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
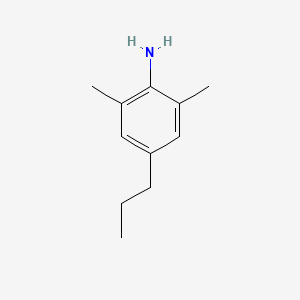

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
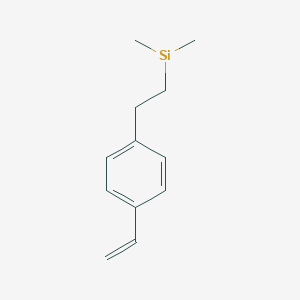
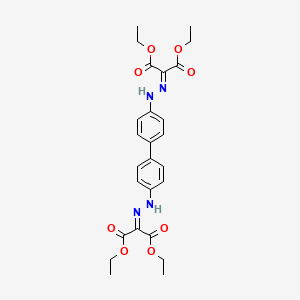

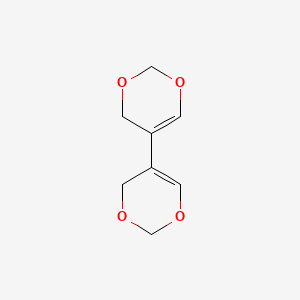
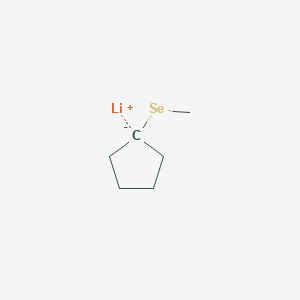
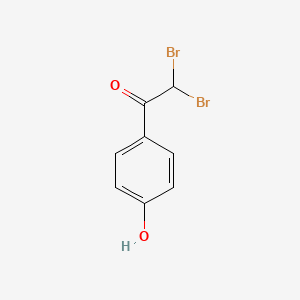
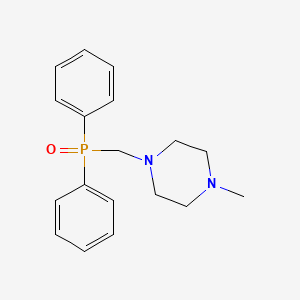
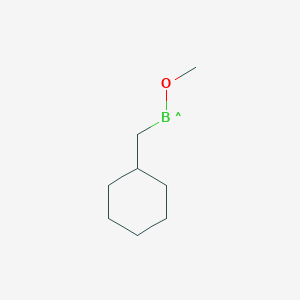
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
